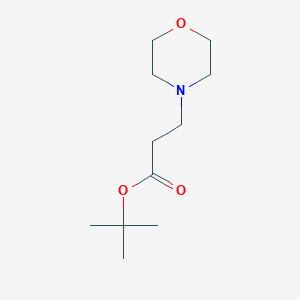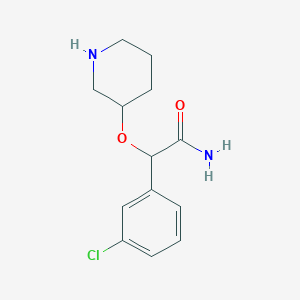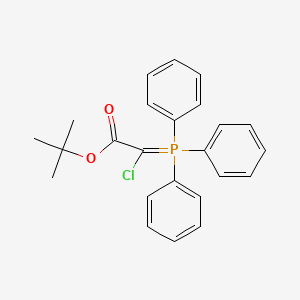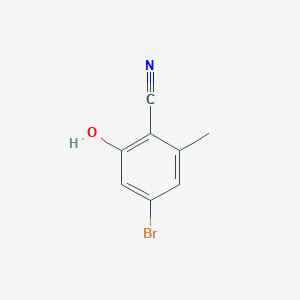
4-Bromo-2-hydroxy-6-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-hydroxy-6-methylbenzonitrile: is an organic compound with the molecular formula C8H6BrNO . It is a derivative of benzonitrile, featuring a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-6-methylbenzonitrile typically involves the bromination of 2-hydroxy-6-methylbenzonitrile. One common method is the reaction of 2-hydroxy-6-methylbenzonitrile with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxy-6-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).
Major Products:
Substitution: Products like 4-amino-2-hydroxy-6-methylbenzonitrile or 4-thio-2-hydroxy-6-methylbenzonitrile.
Oxidation: Products like 4-bromo-2-oxo-6-methylbenzonitrile.
Reduction: Products like 4-bromo-2-hydroxy-6-methylbenzylamine.
Scientific Research Applications
Chemistry: 4-Bromo-2-hydroxy-6-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound can be used to study the effects of brominated and nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers explore its potential as a lead compound for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-6-methylbenzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-2-hydroxybenzonitrile: Lacks the methyl group at the 6-position.
2-Hydroxy-6-methylbenzonitrile: Lacks the bromine atom at the 4-position.
4-Bromo-2-methylbenzonitrile: Lacks the hydroxyl group at the 2-position.
Uniqueness: 4-Bromo-2-hydroxy-6-methylbenzonitrile is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
397845-04-4 |
|---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212.04 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-6-methylbenzonitrile |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3,11H,1H3 |
InChI Key |
GOURCCVMEOYIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


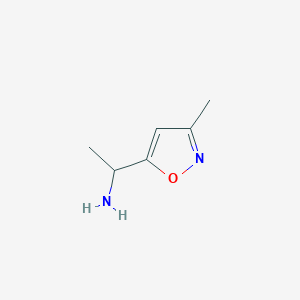
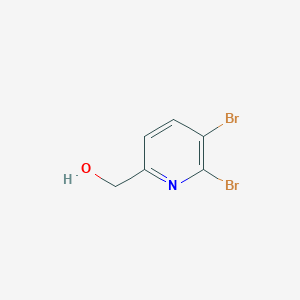
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230684.png)
![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)


![4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine](/img/structure/B15230707.png)
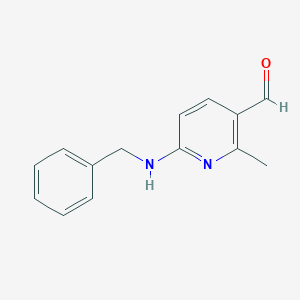
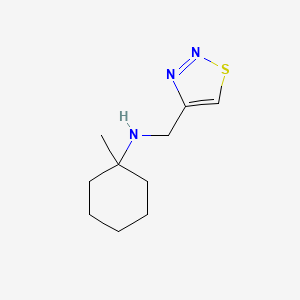
![7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15230722.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
